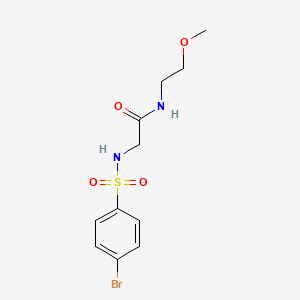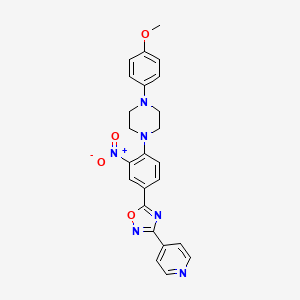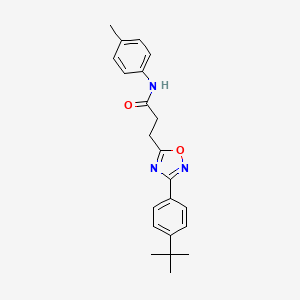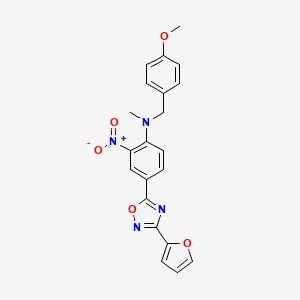
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as BPSA, is a chemical compound that belongs to the class of sulfonamide derivatives. BPSA has been extensively studied in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which play a role in tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is its potential applications in the treatment of various diseases. This compound has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have limited solubility in certain solvents, which could affect its bioavailability. In addition, the exact mechanism of action of this compound is not fully understood, which could make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another area of research could focus on elucidating the exact mechanism of action of this compound, which could provide insights into its therapeutic potential. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, this compound could be used as a starting point for the development of novel sulfonamide derivatives with improved therapeutic properties.
Métodos De Síntesis
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide can be synthesized by reacting 4-bromoaniline with chlorosulfonic acid to form 4-bromobenzenesulfonic acid. The resulting product is then reacted with N-(2-methoxyethyl)acetamide in the presence of a base, such as potassium carbonate, to form this compound.
Aplicaciones Científicas De Investigación
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4S/c1-18-7-6-13-11(15)8-14-19(16,17)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBZMIOQRXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)







